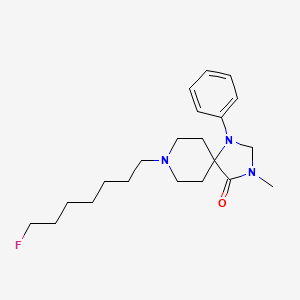
8-(7-Fluoroheptyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(7-Fluoroheptyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a fluorinated heptyl chain and a triazaspirodecane core makes this compound particularly interesting for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(7-Fluoroheptyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazaspirodecane Core: This step involves the cyclization of a suitable precursor to form the triazaspirodecane ring system.
Introduction of the Fluoroheptyl Chain: The fluoroheptyl chain is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the fluorinated chain.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure the compound’s purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
8-(7-Fluoroheptyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The fluorinated chain and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
8-(7-Fluoroheptyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 8-(7-Fluoroheptyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane involves its interaction with specific molecular targets and pathways. The fluorinated chain and triazaspirodecane core allow the compound to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
8-(7-Chloroheptyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane: Similar structure but with a chlorine atom instead of fluorine.
8-(7-Bromoheptyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane: Similar structure but with a bromine atom instead of fluorine.
8-(7-Iodoheptyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorinated heptyl chain in 8-(7-Fluoroheptyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and iodo analogs. This makes it particularly valuable in applications where these properties are desired.
Propiedades
Número CAS |
102504-79-0 |
|---|---|
Fórmula molecular |
C21H32FN3O |
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
8-(7-fluoroheptyl)-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C21H32FN3O/c1-23-18-25(19-10-6-5-7-11-19)21(20(23)26)12-16-24(17-13-21)15-9-4-2-3-8-14-22/h5-7,10-11H,2-4,8-9,12-18H2,1H3 |
Clave InChI |
OLCJABOSXQSHFP-UHFFFAOYSA-N |
SMILES canónico |
CN1CN(C2(C1=O)CCN(CC2)CCCCCCCF)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















